Home > Products > Screening Compounds P146858 > Adinazolam mesylate
Adinazolam mesylate - 57938-82-6

Adinazolam mesylate

Catalog Number: EVT-258063
CAS Number: 57938-82-6
Molecular Formula: C20H22ClN5O3S
Molecular Weight: 447.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adinazolam Mesylate is an antidepressant and anxiolytic agent, binding to peripheral-type benzodiazepine receptors that interact allosterically with GABA receptors as an agonist to produce inhibitory effects.
Source and Classification

Adinazolam mesylate is synthesized from benzodiazepine precursors and is primarily used in scientific research to study its effects on the central nervous system. Its chemical structure allows it to interact with gamma-aminobutyric acid (GABA) receptors, making it a subject of interest in pharmacology and medicinal chemistry. The compound's International Union of Pure and Applied Chemistry name is 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine; methanesulfonic acid, with a molecular formula of C20H22ClN5O3S and a molecular weight of approximately 447.9 g/mol .

Synthesis Analysis

The synthesis of adinazolam mesylate can be accomplished through various methods, typically involving the reaction of benzodiazepine precursors. One notable synthesis route begins with 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine. The process includes several steps:

  1. Formation of N-phthalimidoyl-β-alanine: This is achieved by reacting β-alanine with phthalic anhydride.
  2. Treatment with Carbonyldiimidazole: The solution is cooled and treated with carbonyldiimidazole.
  3. Addition of Benzodiazepine Precursor: The hydrazine derivative is added and allowed to react at room temperature for 18 hours.
  4. Formation of Intermediate Product: A mixture containing 88% formic acid and 37% aqueous formaldehyde is heated at 100 °C for one hour under nitrogen to yield an intermediate product.
  5. Final Cyclization: The diazepine ring is reformed using hydrazine hydrate at 70 °C for 90 minutes under nitrogen to produce adinazolam .

Another method involves the use of estazolam as a precursor, where dimethyl(methylene) ammonium chloride reacts with estazolam in dimethylformamide under controlled conditions .

Molecular Structure Analysis

Adinazolam mesylate features a complex molecular structure characterized by multiple functional groups:

  • Benzodiazepine Ring: Provides the core structure associated with anxiolytic effects.
  • Triazole Ring: Enhances binding affinity to GABA receptors.
  • Dimethylamine Group: Contributes to the basicity and potential for metabolic modification.

The compound exhibits a melting point range of 171–172.5 °C and is soluble in organic solvents like dichloromethane and methanol but has limited solubility in water . Its structural formula can be represented as follows:

Molecular Formula C20H22ClN5O3S\text{Molecular Formula C}_{20}\text{H}_{22}\text{ClN}_{5}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Adinazolam mesylate undergoes several chemical reactions that are critical for its metabolism and potential therapeutic effects:

  1. Oxidation Reactions: The dimethylamine group can undergo oxidative decomposition, leading to N-desmethyladinazolam, which has significantly higher affinity for benzodiazepine receptors .
  2. Substitution Reactions: Protonation at the nitrogen atom can facilitate hydration reactions that may result in ring opening or other modifications .
  3. Metabolic Pathways: The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4, which catalyze N-dealkylation processes leading to various metabolites including alpha-hydroxyalprazolam .
Mechanism of Action

Adinazolam mesylate exerts its pharmacological effects primarily through modulation of GABA receptors:

  • Binding Affinity: It binds to peripheral-type benzodiazepine receptors, which interact allosterically with GABA receptors.
  • Potentiation of GABA Effects: This binding enhances the inhibitory effects of GABA on neuronal excitability, thereby reducing anxiety and promoting sedation .

The compound's mechanism also involves modulation of neurotransmitter release within the central nervous system, contributing to its anxiolytic properties.

Physical and Chemical Properties Analysis

Adinazolam mesylate possesses distinct physical and chemical properties:

PropertyValue
Molecular Weight447.9 g/mol
Melting Point171–172.5 °C
SolubilitySoluble in DMSO; limited solubility in water
AppearanceSolid powder
Storage ConditionsDry, dark at 0–4 °C for short-term; -20 °C for long-term

The compound has a pKa value around 6.30, indicating that it exists predominantly in its protonated form at physiological pH .

Applications

While adinazolam mesylate is not approved for clinical use, it has several scientific applications:

  1. Research Tool: It serves as a model compound for studying the metabolism and reactivity of triazolobenzodiazepines.
  2. Pharmacological Studies: Investigations into its interaction with GABA receptors provide insights into anxiety treatment mechanisms.
  3. Potential Therapeutic Insights: Although not clinically utilized, its properties suggest possible applications in developing new anxiolytic or antidepressant medications .
Synthetic Chemistry and Structural Optimization of Adinazolam Mesylate

Synthetic Routes for Triazolobenzodiazepine Core Functionalization

The synthesis of adinazolam mesylate centers on constructing its triazolobenzodiazepine core, a structural hybrid combining benzodiazepine and triazole rings. Two principal synthetic strategies have been developed, differing in their starting materials and reaction sequences. The classical Hester pathway initiates with 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine, which undergoes sequential condensation reactions [4]. First, N-Phthalimidoyl-β-alanine is formed in situ from β-alanine and phthalic anhydride. This intermediate is activated with carbonyldiimidazole (CDI), followed by reaction with the benzodiazepine precursor to yield 2-(2-(8-chloro-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-1-yl)ethyl)isoindoline-1,3-dione. Ring closure under acidic conditions (formic acid/formaldehyde) generates the triazole ring, though this step temporarily cleaves the diazepine structure. Final diazepine reformation uses hydrazine hydrate at 70°C for 90 minutes, producing adinazolam free base [4].

An alternative route leverages estazolam as the starting material, exploiting its structural similarity. Estazolam undergoes N-alkylation using bis-(dimethylamino)methane activated with acetyl chloride in dimethylformamide (DMF), forming a dimethyl(methylene) ammonium chloride intermediate. Potassium carbonate facilitates nucleophilic substitution, directly introducing the dimethylaminomethyl group at the triazole nitrogen. This single-step conversion occurs at 60°C within 3 hours, offering a significant yield advantage (72-85%) over the multi-step Hester approach (45-55%) [4]. Both routes culminate in salt formation with methanesulfonic acid to produce the crystalline, water-soluble mesylate salt (CAS 57938-82-6), critical for pharmaceutical processing [6] [10].

Table 1: Synthetic Routes to Adinazolam Mesylate

Synthetic RouteKey Starting MaterialCritical StepsReaction ConditionsYield Range
Hester Pathway7-Chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepinePhthalimide activation, Acidic ring closure, Hydrazine-mediated ring reformationCDI activation; Formic acid/HCHO (100°C, 1h); Hydrazine hydrate (70°C, 1.5h)45-55%
Estazolam DerivatizationEstazolamIn-situ quaternary ammonium salt formation, Nucleophilic substitutionAcetyl chloride/DMF (0°C→60°C, 3h), K₂CO₃ base72-85%

Role of Dimethylaminoalkyl Substituents in Bioactivity Modulation

The dimethylaminomethyl group at the 1-position of the triazole ring is the pivotal structural feature distinguishing adinazolam from related benzodiazepines like alprazolam. This tertiary amine, with a calculated pKa of 6.30, exists partially protonated (>5%) at physiological pH (7.4), enhancing water solubility and influencing distribution across biological membranes [4]. More significantly, this substituent profoundly modifies interactions with the benzodiazepine binding site on GABAA receptors. While adinazolam itself exhibits high affinity for the receptor, its primary metabolite, N-desmethyladinazolam (NDMAD), demonstrates 20-40 fold greater potency in inhibiting [³H]flunitrazepam binding, indicating substantially enhanced receptor affinity and allosteric modulation of GABAergic neurotransmission [4] [9].

The dimethylamino moiety also serves as a metabolic target. Sequential N-demethylation generates NDMAD and the secondary amine metabolite N,N-didesmethyladinazolam, both pharmacologically active. Oxidative cleavage can release estazolam, another active benzodiazepine [4]. This biotransformation cascade underpins adinazolam's characterization as a prodrug. The metabolite profile directly influences its unique pharmacological duality: robust anxiolytic effects characteristic of benzodiazepines coupled with clinically significant antidepressant activity, a property first envisioned during its design as an alprazolam analog with enhanced mood-elevating potential [4] [9]. Molecular dynamics simulations suggest the basic nitrogen forms hydrogen bonds and ionic interactions with complementary residues (e.g., Asp, Glu) near the classical benzodiazepine binding pocket, potentially stabilizing a receptor conformation associated with antidepressant effects distinct from sedation [4].

Isotopic Labeling Strategies for Pharmacokinetic Tracer Studies

Stable isotope labeling enabled precise tracking of adinazolam absorption, distribution, metabolism, and excretion (ADME) in humans. Two sophisticated labeling strategies were employed: uniform carbon-13 (13C) labeling and dual 13C/deuterium (2H) labeling. The 13C-labeled variant featured >99% 13C enrichment specifically within the unsubstituted phenyl ring (C6-phenyl group). Synthesis involved using [U-13C6]-benzene or a 13C-labeled precursor to construct the uniformly labeled phenyl ring early in the synthesis, ensuring the label persisted through subsequent steps to the final molecule [8]. This material served as the dosed drug in bioavailability and mass balance studies.

For analytical internal standards, dual-labeled adinazolam was synthesized. This material retained the 13C-labeled phenyl ring and incorporated six deuterium atoms within the two N-methyl groups (i.e., (CD3)2N- instead of (CH3)2N-). This was achieved by employing deuterated dimethylamine (e.g., (CD3)2NH) during the alkylation step introducing the dimethylaminomethyl group or by using a deuterated Mannich reagent [8] [9]. The dual-labeled internal standard provided nearly identical chemical behavior to the analyte during extraction and chromatography but offered a distinct mass spectrometric signature (+3 Da for the 13C6 phenyl and +6 Da for the d6-dimethylamino groups, totaling +9 Da). This mass difference allowed unambiguous quantification of adinazolam and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS), eliminating interference from endogenous compounds or unlabeled metabolites and significantly enhancing assay sensitivity, precision, and accuracy in complex biological matrices like plasma and urine [8].

Table 2: Isotopically Labeled Adinazolam Derivatives for Pharmacokinetic Studies

Labeling StrategyIsotopic CompositionLocation of Label(s)Enrichment LevelPrimary Application
Carbon-13 Labeled[U-13C6]Unsubstituted phenyl ring (C6 position)>99% 13CAdministered drug in human bioavailability and mass balance studies
Dual C-13/Deuterium Labeled[U-13C6, 2H6]13C in phenyl ring; 2H in both N-methyl groups (N(CH3)2 → N(CD3)2)>99% 13C; >98% 2HInternal standard for specific, sensitive LC-MS/MS bioanalysis

Solid-Phase Degradation Pathways and Oxidative Byproduct Identification

Adinazolam mesylate undergoes specific degradation pathways under solid-state stress conditions, primarily driven by oxidation and hydrolysis. The dimethylamino group is a major site of oxidative vulnerability. Accelerated stability studies (e.g., 40°C/75% relative humidity) reveal N-demethylation as the primary oxidative pathway, leading to the formation of N-desmethyladinazolam (NDMAD). Further oxidation can produce N,N-didesmethyladinazolam. These degradants mirror the primary pharmacologically active metabolites observed in vivo [4] [5].

A second critical degradation pathway involves hydrolytic ring opening, contingent upon the protonation state. The nitrogen at the 4-position of the diazepine ring (pKa ≈ 5.09) can become protonated under acidic conditions. This protonation labilizes the C5-N4 imine bond, facilitating nucleophilic attack by water (hydrolysis). This ring opening generates an unstable amino-ketone intermediate (2-(2-benzoyl-4-chlorophenyl)-5-((dimethylamino)methyl)-4H-1,2,4-triazol-3-yl)amino)ethan-1-ol). This intermediate can undergo either reversible re-cyclization back to adinazolam upon dehydration or irreversible cleavage, potentially leading to the loss of the ethylamine side chain or formation of benzophenone derivatives like 2-amino-5-chlorobenzophenone [4] [10]. The susceptibility of the 1,4-benzodiazepine ring to acid-catalyzed hydrolysis is well-documented, and adinazolam follows this pattern. The mesylate salt form can contribute mildly acidic microenvironments in the solid state, particularly under humid conditions, accelerating hydrolytic processes.

Identification of these degradants relies heavily on hyphenated techniques like LC-MS/MS and NMR spectroscopy. Mass spectrometry identifies molecular weights and fragmentation patterns characteristic of the N-desmethylated species (Madinazolam - 14 Da for each demethylation) and the ring-opened product (Madinazolam + 18 Da, indicating water addition). High-resolution mass spectrometry (HRMS) and NMR (particularly 1H and 13C) provide definitive structural confirmation. Understanding these pathways is critical for developing stable formulations, specifying appropriate storage conditions (e.g., controlled humidity, inert atmosphere), and establishing analytical methods capable of monitoring impurities during manufacturing and shelf-life [4] [5] [10].

Table 3: Major Solid-State Degradation Products of Adinazolam Mesylate

Degradation PathwayPrimary Degradant(s)Chemical Change vs. AdinazolamMechanismDetection Methods
Oxidative N-DemethylationN-Desmethyladinazolam (NDMAD); N,N-DidesmethyladinazolamLoss of one or both N-methyl groups (-14 Da / -28 Da)Oxidative metabolism mimicked under solid-state stressLC-MS (m/z shift), HPLC-UV, NMR
Acid-Catalyzed Hydrolytic Ring OpeningAmino-ketone intermediate; Potential cleavage products (e.g., Benzophenones)Ring opened structure (+18 Da due to H₂O addition); Potential smaller fragmentsProtonation at N4 weakens C5-N4 bond; Nucleophilic attack by waterLC-MS (m/z +18), NMR (loss of diazepine ring signals)
Oxidative Deamination/CleavageEstazolamLoss of dimethylaminomethyl groupOxidative cleavage of the C-N bond linking the triazole to the dimethylamino groupLC-MS (m/z shift), Comparison with reference standard

Key Compound Names Mentioned:

  • Adinazolam Mesylate
  • N-Desmethyladinazolam (NDMAD)
  • N,N-Didesmethyladinazolam
  • Estazolam
  • 7-Chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine
  • 2-(2-(8-Chloro-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-1-yl)ethyl)isoindoline-1,3-dione
  • N-Phthalimidoyl-β-alanine
  • 2-(2-(4-(2-Benzoyl-4-chlorophenyl)-5-((dimethylamino)methyl)-4H-1,2,4-triazol-3-yl)ethyl)isoindoline-1,3-dione
  • [U-13C6]-Adinazolam
  • [U-13C6, 2H6]-Adinazolam
  • 2-(2-Benzoyl-4-chlorophenyl)-5-((dimethylamino)methyl)-4H-1,2,4-triazol-3-yl)amino)ethan-1-ol (Ring-opened intermediate)

Properties

CAS Number

57938-82-6

Product Name

Adinazolam mesylate

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4)

InChI Key

FENBITQPWFCMEB-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Adinazolam Mesylate

Canonical SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.